2-(1H-1,2,4-Triazol-1-yl)ethanamine
Overview
Description
2-(1H-1,2,4-Triazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as 1,2,4-triazoles, which are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The exact mode of action of this specific compound requires further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall efficacy . .
Biological Activity
2-(1H-1,2,4-triazol-1-yl)ethanamine (often referred to as triazole ethanamine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This structural characteristic contributes to its biological activity by allowing interactions with various molecular targets within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including xanthine oxidase and carbonic anhydrase. For instance, derivatives of triazole have demonstrated potent inhibitory effects on xanthine oxidase with IC50 values as low as 0.6 μM, indicating strong potential for managing conditions like hyperuricemia .
- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit antimicrobial properties against a range of pathogens. For example, some analogs have shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .
- Anticancer Properties : Triazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. Studies have reported significant cytotoxicity against certain cancer types, suggesting that these compounds may induce apoptosis in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies and Research Findings
- Antitrypanosomal Activity : A study evaluated a series of triazole-based compounds for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Several compounds exhibited IC50 values ranging from 28 nM to 3.72 μM with high selectivity indices, indicating their potential as therapeutic agents .
- In Vivo Studies : In vivo experiments demonstrated that specific triazole derivatives significantly reduced peripheral parasite levels in infected mice when administered at low doses over extended periods. These findings underscore the translational potential of these compounds into clinical settings .
- Structure-Activity Relationship (SAR) : Molecular docking studies have been employed to elucidate the binding interactions between triazole derivatives and their targets. This research has provided insights into how structural modifications can enhance biological activity, particularly in enzyme inhibition scenarios .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-1-2-8-4-6-3-7-8/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWZESHNJMMWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199423 | |
Record name | 1H-1,2,4-Triazole-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-31-6 | |
Record name | 1H-1,2,4-Triazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51444-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1,2,4]TRIAZOL-1YL-ETHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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